molecular formula C14H10F4O2 B6380370 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1261979-32-1

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380370
CAS RN: 1261979-32-1
M. Wt: 286.22 g/mol
InChI Key: IPNXVDVIVIRRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-F3TMP) is a synthetic compound with potential applications in a variety of scientific research fields. 4-F3TMP is a phenol-based compound with a molecular weight of 284.3 g/mol and a melting point of 87-90 °C. It is a white, crystalline solid with a faint odor. 4-F3TMP has been used in research applications due to its unique properties and potential for use as a reagent in various biochemical and physiological studies.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in various biochemical and physiological studies. For example, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various compounds, including 4-fluoro-3-trifluoromethylphenyl-2-(3-methyl-2-oxo-2H-chromen-4-yl)acetate, which has potential anti-inflammatory and anti-cancer activities. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has also been used in the synthesis of various other compounds, including 4-fluoro-3-trifluoromethylphenyl-2-((2-methoxy-4-methyl-5-thiazolyl)methyl)acetate, which has potential anti-diabetic activity.

Mechanism of Action

The exact mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as a reversible inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of a variety of drugs and other compounds, and the inhibition of these enzymes can have a variety of effects on the body. 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is thought to inhibit these enzymes by forming a covalent bond with the heme group of the cytochrome P450 enzyme, which prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to have a variety of effects on the body. In vitro studies have shown that 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% can inhibit the activity of cytochrome P450 enzymes, which can lead to a variety of effects on the body, including changes in drug metabolism, changes in hormone levels, and changes in the expression of certain genes. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-cancer activities in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use, including the fact that it is a relatively new compound and not much is known about its effects on the body. In addition, it is a relatively strong inhibitor of cytochrome P450 enzymes, so it should be used with caution in experiments involving drugs or other compounds that are metabolized by these enzymes.

Future Directions

There are a number of potential future directions for research on 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. Further research is needed to better understand the biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%, as well as its mechanism of action. In addition, further research is needed to determine the potential applications of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in medicine and other fields. Finally, further research is needed to optimize the synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% and to identify potential new uses for the compound.

Synthesis Methods

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is synthesized through a two-step process involving the reaction of 4-fluoro-3-trifluoromethylbenzene and 2-methoxybenzaldehyde. In the first step, the 4-fluoro-3-trifluoromethylbenzene is reacted with 2-methoxybenzaldehyde in the presence of a base catalyst, such as pyridine, to form the intermediate compound 4-fluoro-3-trifluoromethylphenyl-2-methoxybenzaldehyde. In the second step, this intermediate is reacted with an acid catalyst, such as sulfuric acid, to form the final product, 4-fluoro-3-trifluoromethylphenyl-2-methoxyphenol.

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-7-9(3-5-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNXVDVIVIRRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685760
Record name 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1261979-32-1
Record name 4'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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